Metochalcone

Description

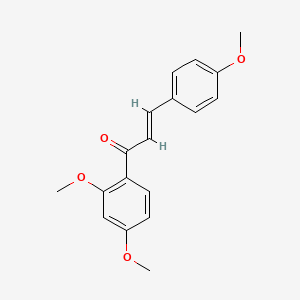

Metochalcone (2',4',4-trihydroxychalcone, TEC) is a naturally derived chalcone isolated from Caulis Spatholobi, a traditional medicinal plant. Structurally, it consists of two aromatic rings (A and B) linked by an α,β-unsaturated ketone system, with hydroxyl groups at positions 2', 4', and 4 on the aromatic rings (Fig. 1A) . This substitution pattern distinguishes it from other chalcones and contributes to its pharmacological activity.

This compound was initially approved as a choleretic agent to promote bile secretion . It inhibits proliferation in a concentration-dependent manner, induces S-phase cell cycle arrest, suppresses migration, and reduces tumor growth in vivo . Mechanistically, this compound modulates the JAK2/STAT3 pathway, triggering a senescence-associated secretory phenotype (SASP) and downregulating pro-survival signals. Transcriptomic analyses also implicate P53 pathway activation in its antitumor effects .

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metochalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1754ZE4075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation from 4-methoxyacetophenone in the presence of sodium hydroxide (NaOH) in ethanol. The enolate nucleophilically attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone backbone. Key optimization parameters include:

-

Catalyst Concentration : A 40% NaOH solution in ethanol maximizes enolate formation while minimizing side reactions.

-

Temperature : Room temperature (20°C) ensures controlled reaction kinetics, preventing polymerization of intermediates.

-

Solvent : Ethanol facilitates homogeneity and acts as a proton source for dehydration.

Under optimized conditions, this method achieves a yield of 92%.

Table 1: Optimized Conditions for Claisen-Schmidt Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactants | 2,4-Dimethoxybenzaldehyde, 4-Methoxyacetophenone |

| Catalyst | Sodium hydroxide (40% w/v) |

| Solvent | Ethanol |

| Temperature | 20°C |

| Reaction Time | 24 hours |

| Yield | 92% |

| Reference | Gaur et al. (2015) |

Alternative Synthesis Strategies

While the Claisen-Schmidt method dominates, other chalcone synthesis approaches have been explored for structural analogs, offering insights into potential adaptations for this compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chalcone formation by enhancing molecular collisions. For example, KF-Al₂O₃-mediated reactions achieve 85–90% yields in 5 minutes for simple chalcones. Applying this to this compound would necessitate optimizing microwave power and catalyst compatibility with methoxy substituents.

Table 2: Comparative Analysis of Chalcone Synthesis Methods

| Method | Conditions | Yield (%) | Applicability to this compound |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, 20°C | 92 | High |

| Solid Acid Catalysis | Amberlyst-15, microwave | N/A | Theoretical |

| Microwave-Assisted | KF-Al₂O₃, 300 W | 85–90 | Theoretical |

Purification and Characterization

Crude this compound is purified via recrystallization from methanol or ethanol, yielding needle-shaped crystals. Analytical validation includes:

Chemical Reactions Analysis

Types of Reactions

Metochalcone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, and sulfonated chalcones.

Scientific Research Applications

Pharmacological Properties

Metochalcone exhibits a range of biological activities that make it a valuable compound in drug development. Its primary applications include:

- Anticancer Activity : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (BT549) and lung cancer (A549) cells. It induces cell cycle arrest and inhibits migration, demonstrating potential as an anti-cancer agent .

- Choleretic Effects : Historically, this compound was marketed as a choleretic drug, enhancing bile flow and aiding digestion .

- Gastroprotective Properties : It has also been studied for its gastroprotective effects, making it useful in treating gastrointestinal disorders .

Clinical Applications

This compound's clinical applications primarily revolve around its use as a choleretic agent and its investigational use in oncology:

- Choleretic Drug : Approved for use in certain gastrointestinal conditions, this compound helps improve bile secretion and digestive processes .

- Investigational Oncology Agent : Its potential as an anticancer drug is under investigation, with ongoing studies exploring its efficacy against various tumor types and elucidating its mechanisms of action .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other chalcone derivatives:

| Compound | Primary Application | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Anticancer, Choleretic | JAK2/STAT3 modulation, SASP induction | Approved (choleretic) |

| Sofalcone | Anti-ulcer | Mucoprotective effects | Approved |

| Isoliquiritigenin | Anticancer | Antioxidant properties | Research |

Case Studies

- Breast Cancer Study : A study demonstrated that this compound inhibited the proliferation of BT549 breast cancer cells by inducing cell cycle arrest and triggering SASP through the JAK2/STAT3 pathway. This highlights its potential as a therapeutic agent for aggressive cancer types .

- Gastrointestinal Protection : Clinical observations have noted the effectiveness of this compound in enhancing bile secretion and providing gastroprotection in patients with digestive disorders, supporting its historical use as a choleretic drug .

Mechanism of Action

Metochalcone exerts its effects through various molecular targets and pathways:

Anticancer Activity: This compound inhibits the JAK2/STAT3 signaling pathway, leading to the induction of the senescence-associated secretory phenotype (SASP) in cancer cells. This results in cell cycle arrest, inhibition of cell migration, and reduced tumor growth.

Anti-inflammatory and Antioxidant Activity: this compound modulates the activity of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Chalcone Compounds

Chalcones share a core 1,3-diaryl-2-propen-1-one scaffold but exhibit diverse biological activities due to variations in substituents on the aromatic rings. Below is a comparative analysis of Metochalcone with structurally or functionally related chalcones:

Table 1: Comparative Analysis of this compound and Key Chalcone Derivatives

Key Comparison Points

Structural Differences Drive Functional Diversity

- This compound’s trihydroxy groups enhance its interaction with the JAK2/STAT3 pathway, enabling SASP-mediated senescence . In contrast, Sofalcone’s prenylated side chains and carboxymethoxy group optimize its antiulcer activity by stabilizing gastric mucosa .

- Licochalcone A’s methoxy and hydroxyl groups facilitate ROS generation, promoting apoptosis in cancer cells .

Therapeutic Applications

- This compound uniquely bridges historical choleretic use and modern anticancer research , whereas Sofalcone remains confined to gastrointestinal applications .

- Licochalcone A and Xanthohumol are under investigation as nutraceuticals or adjuvant therapies due to their multitarget mechanisms .

Mechanistic Insights

- This compound’s JAK2/STAT3 inhibition contrasts with Licochalcone A’s NF-κB suppression , highlighting divergent pathways for inducing cancer cell death .

- Synthetic chalcone hybrids (e.g., thiazole-chalcone) demonstrate enhanced pharmacokinetics but lack clinical approval, underscoring this compound’s translational advantage .

Research Gaps and Opportunities

Biological Activity

Metochalcone, a derivative of chalcone, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and gastroprotection. This article will delve into the mechanisms of action, pharmacological effects, and recent research findings related to this compound, supported by data tables and case studies.

Structure and Properties

This compound is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural framework is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (BT549) and lung cancer (A549) cells. The following mechanisms have been elucidated:

- Cell Cycle Arrest : this compound induces S-phase cell cycle arrest, preventing cancer cells from proliferating .

- Inhibition of Migration : It reduces the migratory capabilities of cancer cells, which is critical in preventing metastasis .

- Modulation of Signaling Pathways : this compound has been found to inactivate the JAK2/STAT3 signaling pathway, which is often upregulated in cancers. This inactivation leads to the induction of the senescence-associated secretory phenotype (SASP), characterized by increased expression of senescence markers such as IL-6, IL-8, TGF-β1, P16, P21, and P53 .

Pharmacological Profile

This compound exhibits a broad pharmacological profile beyond anticancer effects:

- Antioxidant Properties : It demonstrates significant antioxidant activity, contributing to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been reported to exert anti-inflammatory effects through the modulation of inflammatory cytokines .

- Gastroprotective Effects : Used clinically as a choleretic drug and for ulcer treatment, this compound aids in mucosal protection .

Case Studies and Experimental Data

- In Vitro Studies : A study on BT549 and A549 cells revealed that this compound inhibited proliferation in a concentration-dependent manner with IC50 values indicating effective cytotoxicity at low micromolar concentrations .

- In Vivo Studies : Animal models demonstrated that this compound reduced tumor growth significantly compared to controls. The transcriptomic analysis indicated modulation of key pathways involved in cell cycle regulation and apoptosis .

- Comparative Analysis : A comparative study on various chalcones showed that this compound was among the most effective derivatives in inducing cell death in cancer cell lines due to its ability to activate p53 signaling pathways while inhibiting MDM2-mediated degradation .

Data Table: Biological Activities of this compound

Q & A

Q. Methodological Guidance

- NF-κB Pathway : Transfect RAW264.7 macrophages with NF-κB luciferase reporters. Treat with this compound (10–50 µM) and measure LPS-induced activation .

- Cytokine Profiling : Use ELISA to quantify IL-6 and TNF-α suppression in THP-1 monocytes. Include dexamethasone as a positive control .

- ROS Scavenging : Employ DCFH-DA fluorescence assays to assess oxidative stress reduction in H₂O₂-treated cells .

What controls are essential when assessing this compound’s effect on microbial biofilms?

Q. Experimental Design Best Practices

- Positive Controls : Use ciprofloxacin (for gram-negative biofilms) or vancomycin (gram-positive) to benchmark efficacy .

- Negative Controls : Include solvent-only (e.g., DMSO) and untreated biofilm wells.

- Biofilm Quantification : Crystal violet staining or confocal microscopy with SYTO9/PI staining to differentiate live/dead cells .

- Replicates : Minimum triplicate assays with independent biofilm cultures to account for heterogeneity .

How can computational modeling enhance SAR studies of this compound analogs?

Q. Advanced Methodological Integration

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like tubulin (PDB ID: 1SA0) or SARS-CoV-2 3CL protease .

- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of this compound-protein complexes .

- QSAR Models : Train models with datasets of chalcone derivatives (e.g., IC₅₀ values, logP) to predict bioactivity .

What analytical techniques are critical for validating this compound’s stability under physiological conditions?

Q. Methodological Rigor

- pH Stability : Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8). Monitor degradation via UPLC at 0, 6, and 24 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.